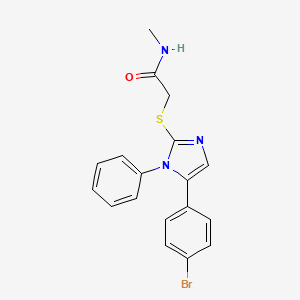

![molecular formula C18H16FN3O4S2 B2364602 N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 926412-36-4](/img/structure/B2364602.png)

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antibactériens

Ce composé a été exploré pour son potentiel en tant qu'agent antibactérien. Le squelette structural du benzothiazole, lorsqu'il est combiné à des groupes sulfonyle et amide, peut présenter une activité contre les souches bactériennes. Par exemple, des structures similaires ont montré des effets contre Staphylococcus aureus . La présence de l'atome de fluor et du cycle morpholine pourrait potentiellement améliorer cette activité, ce qui en fait un candidat pour des études antibactériennes plus approfondies.

Recherche antivirale

Les dérivés du benzothiazole, en particulier ceux avec des liaisons amides, ont été étudiés pour leurs propriétés antivirales. Ils peuvent être conçus pour inhiber des enzymes comme la déubiquitinase, qui jouent un rôle crucial dans le cycle de vie de divers virus, y compris le SRAS-CoV-2 . Le composé en question pourrait servir de structure principale pour développer de nouveaux agents antiviraux par le biais d'amarrage moléculaire et de criblage in vitro.

Traitement de la maladie d'Alzheimer

Des composés avec un noyau benzothiazole ont été identifiés comme des inhibiteurs sélectifs de l'acétylcholinestérase (AChE), une enzyme associée à la maladie d'Alzheimer . La configuration spécifique du N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide pourrait être optimisée pour améliorer cette activité inhibitrice, contribuant à la recherche et au développement de thérapies pour la maladie d'Alzheimer.

Thérapeutiques anticancéreuses

Le groupe benzothiazole est une caractéristique commune de nombreux médicaments anticancéreux. Son incorporation dans de nouveaux composés, tels que celui en discussion, pourrait conduire à la découverte de nouveaux agents anticancéreux. Le groupe sulfonylbenzamide, en particulier, peut interagir avec les lignées cellulaires cancéreuses, inhibant la croissance ou induisant l'apoptose .

Imagerie neurologique

Les dérivés du benzamide ont été utilisés dans la conception d'agents d'imagerie pour les affections neurologiques. Ils peuvent être utilisés comme des sondes fluorescentes pour détecter les plaques amyloïdes et les enchevêtrements neurofibrillaires, qui sont des caractéristiques des maladies neurodégénératives . La structure du composé pourrait être modifiée pour améliorer ses propriétés optiques afin d'obtenir une meilleure résolution d'imagerie.

Conception et synthèse de médicaments

Le composé sert d'intermédiaire dans la synthèse de molécules plus complexes ayant des applications pharmacologiques. Ses composants benzothiazole et morpholine sont des échafaudages polyvalents qui peuvent être encore fonctionnalisés pour créer un large éventail d'agents thérapeutiques .

Études pharmacocinétiques

La compréhension du profil pharmacocinétique de ces composés est cruciale pour le développement de médicaments. Le groupe sulfonylbenzamide peut affecter les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) du médicament, qui sont essentielles pour déterminer son efficacité et sa sécurité .

Biologie chimique

En biologie chimique, ce composé pourrait être utilisé comme un outil pour étudier les systèmes biologiques. En le marquant avec des marqueurs fluorescents ou des radiomarqueurs, les chercheurs peuvent suivre son interaction avec diverses protéines, récepteurs et enzymes, fournissant des informations sur les processus et mécanismes cellulaires .

Propriétés

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c19-13-4-5-15-16(11-13)27-18(20-15)21-17(23)12-2-1-3-14(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVMXRKYEZSKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2364523.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)

![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)

![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)

![4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B2364538.png)

![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)

![methyl 3-({(2Z)-7-hydroxy-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2364541.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)